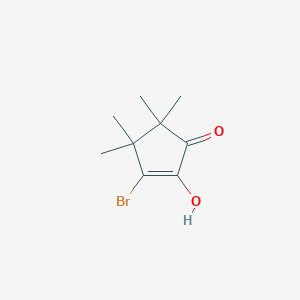
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as Brassinolide, is a plant steroid hormone that plays a crucial role in regulating plant growth and development. Brassinolide is a member of the brassinosteroid family, which are a group of plant hormones that regulate various physiological processes in plants, including cell division, elongation, differentiation, and stress responses.
作用機序
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its effects on plant growth and development through a complex signaling pathway that involves various receptors, kinases, and transcription factors. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one binds to specific receptors on the plant cell surface, which triggers a series of intracellular signaling events that ultimately lead to changes in gene expression and cellular processes. The precise mechanism of action of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one is still not fully understood, and further research is needed to elucidate the molecular mechanisms involved.
Biochemical and Physiological Effects:
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has a wide range of biochemical and physiological effects on plants, including promoting cell elongation, stimulating cell division, enhancing photosynthesis, and increasing nutrient uptake. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also plays a crucial role in regulating plant responses to various environmental stresses, including drought, salinity, and temperature extremes. In addition, 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have potential applications in human health, with studies showing its potential as an anticancer agent and its ability to improve bone growth and regeneration.
実験室実験の利点と制限
The advantages of using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments include its ability to promote plant growth and development, its potential applications in agriculture and biotechnology, and its potential applications in human health. However, there are also limitations to using 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in lab experiments, including its cost and availability, the need for specialized equipment and expertise, and the potential for variability in results due to differences in plant species and growth conditions.
将来の方向性
There are many potential future directions for research on 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, including further elucidation of its molecular mechanisms of action, optimization of synthesis methods, and development of new applications in agriculture, biotechnology, and human health. Some specific areas of future research could include the development of new 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one-based plant growth regulators, the identification of new targets for 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in human health, and the development of new methods for delivering 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one to plants and animals.
合成法
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one involves the use of various chemical reagents and catalysts, which can be expensive and time-consuming. On the other hand, microbial fermentation is a more cost-effective and environmentally friendly method for producing 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one through a series of enzymatic reactions.
科学的研究の応用
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential applications in agriculture and biotechnology. Research has shown that 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can enhance plant growth and development, increase crop yield, and improve plant resistance to various abiotic and biotic stresses such as drought, salinity, and pests. 3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has also been shown to have potential applications in the pharmaceutical industry, with studies showing its potential as an anticancer agent.
特性
CAS番号 |
1889-99-2 |
|---|---|
製品名 |
3-Bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
分子式 |
C9H13BrO2 |
分子量 |
233.1 g/mol |
IUPAC名 |
3-bromo-2-hydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H13BrO2/c1-8(2)6(10)5(11)7(12)9(8,3)4/h11H,1-4H3 |
InChIキー |
ZAUGLWIVUJBQBG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)C1(C)C)O)Br)C |
正規SMILES |
CC1(C(=C(C(=O)C1(C)C)O)Br)C |
その他のCAS番号 |
1889-99-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



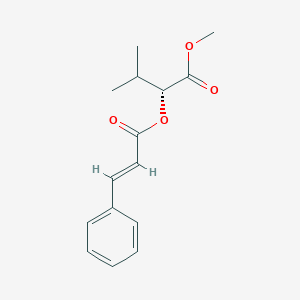

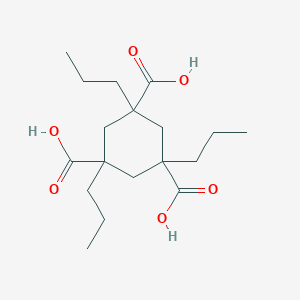
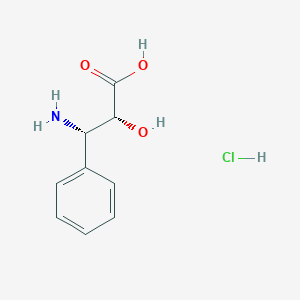
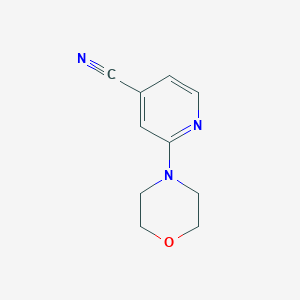
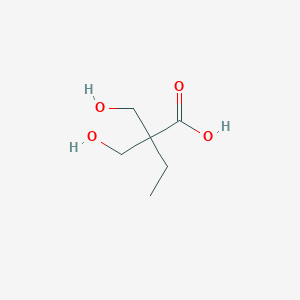

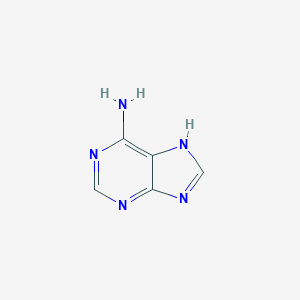
![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
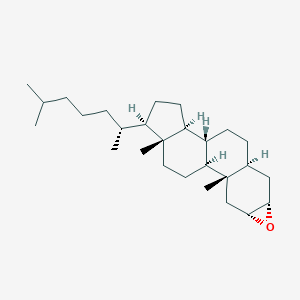
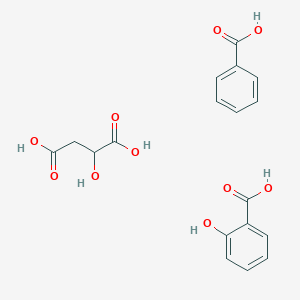
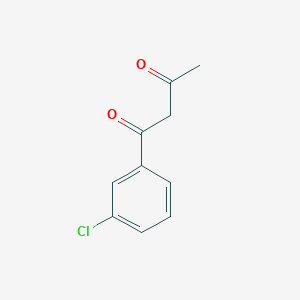
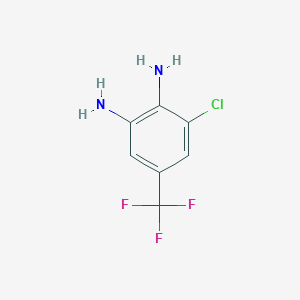
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)